molecular formula C14H22Cl2N2O B8189268 1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride

1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride

Cat. No.: B8189268
M. Wt: 305.2 g/mol
InChI Key: SWJUBGLNSAEVFG-UHFFFAOYSA-N
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Description

1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride is a spirocyclic compound featuring a fused indane-piperidine core. The spiro architecture, combined with amino and methoxy substituents, confers unique physicochemical properties.

Properties

IUPAC Name

6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.2ClH/c1-17-11-3-2-10-9-14(4-6-16-7-5-14)13(15)12(10)8-11;;/h2-3,8,13,16H,4-7,9,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJUBGLNSAEVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3(C2N)CCNCC3)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxy Group Installation

  • Electrophilic Aromatic Substitution : Direct methoxylation using Cu(OAc)₂ and methanol under oxidative conditions.

  • O-Methylation : Treatment of a phenolic intermediate with methyl iodide and K₂CO₃.

Amino Group Introduction

  • Nitration/Reduction : Nitration at position 1 followed by catalytic hydrogenation.

  • Buchwald-Hartwig Amination : Coupling of a bromide with ammonia or an amine precursor.

Dihydrochloride Salt Formation

The free base is treated with 2 equiv. of HCl in ethanol or diethyl ether, followed by recrystallization to enhance purity.

Comparative Analysis of Methods

Method Key Advantage Limitation Yield Range
Reductive AminationHigh stereocontrolMulti-step synthesis45–65%
SnAP ReagentsNo N-protection neededOrganotin toxicity50–70%
Rh-Catalyzed C–H ActivationStep economyHigh catalyst cost30–55%
Dieckmann CyclizationStereoselectivityProtection steps required40–60%
Fischer IndoleIndole ring flexibilityHarsh reaction conditions25–50%

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indane or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indane or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its spiro structure provides a scaffold that can be modified to enhance biological activity. For instance, derivatives of this compound have been explored for their anticancer properties.

Anticancer Activity

Research has indicated that modifications to the spiro structure can significantly influence anticancer activity. In a study involving derivatives of spiro compounds, 1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Case Study: Anticancer Evaluation

  • Researchers synthesized various derivatives and tested their cytotoxicity against human cancer cell lines.
  • Results showed that specific modifications to the spiro structure enhanced anticancer activity, indicating that this compound could be further developed for therapeutic use.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in critical biological pathways. For example, studies on related compounds have revealed inhibition against dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis in parasites such as Plasmodium falciparum. This selectivity could be leveraged for developing antimalarial therapies.

Case Study: Enzyme Interaction

  • A structure–activity relationship (SAR) study focused on spiro compounds targeting DHODH.
  • Findings indicated that certain substitutions enhanced selectivity and potency against P. falciparum DHODH while minimizing effects on human DHODH.

The biological activity of 1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride extends beyond anticancer effects. Its potential interactions with various enzymes make it a candidate for further research in drug development:

  • Anticancer Mechanisms : Induction of apoptosis in cancer cells has been observed with derivatives of this compound.
  • Enzyme Inhibition : Potential for inhibiting enzymes critical for disease processes.

Mechanism of Action

The mechanism of action of 1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Spiro Piperidine Derivatives

Spiro compounds share a common piperidine ring fused to an aromatic system, but substituent variations significantly alter their properties.

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Spectral Data (Key Features) Reference ID
1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride Not provided Not provided Amino, methoxy Not provided Not provided N/A
Spiro[1H-indene-1,4'-piperidine] C₁₃H₁₅N 185.26 None (basic spiro structure) Not provided InChI: 1S/C13H15N/c1-2-4-12-11(3-1)...
6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride Not provided Not provided Hydroxy, ketone Not provided Similarity score: 0.99 (vs. target)
3H-Spiro[2-benzofuran-1,4'-piperidine] Not provided Not provided Benzofuran ring Not provided Similarity score: 0.98

Key Observations :

  • The target compound’s amino and methoxy groups likely enhance polarity compared to unsubstituted analogs like Spiro[1H-indene-1,4'-piperidine] .
  • Ketone-containing derivatives (e.g., 6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride) may exhibit reduced basicity due to electron-withdrawing effects .

Piperidine Dihydrochloride Derivatives

Piperidine salts with dihydrochloride counterions are common in pharmaceuticals. Substituent position and aromatic systems influence their behavior.

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Spectral Data (MS/NMR) Reference ID
3-Amino-4-(3',4'-ethylenedioxybenzyloxyimino)piperidine dihydrochloride (13b) Not provided Not provided Ethylenedioxybenzyloxyimino 190–192 ¹H-NMR: δ 6.87 (Ar-H), 4.23 (OCH₂)
3-Amino-4-(2',5'-dimethoxylbenzyloxyimino)piperidine dihydrochloride (13c) Not provided Not provided 2',5'-Dimethoxybenzyloxyimino 189–192 MS-ESI: m/z 278 (M+H)+
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Not provided CAS: 65214-86-0

Key Observations :

  • Compounds 13b and 13c demonstrate that methoxy/ethylenedioxy groups on the benzyloxyimino moiety increase melting points (~190°C), suggesting stronger crystal packing.

Functional and Pharmacological Analogues

Piperidine derivatives often target receptors, but structural differences dictate specificity.

Compound Name Key Functional Groups Potential Application Reference ID
Pirenzepine dihydrochloride Benzodiazepine Muscarinic receptor antagonist
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride Aminopyrimidine Biochemical research

Key Observations :

  • The target compound’s spiro structure may limit similarity to linear piperidines like pirenzepine, which exhibit receptor antagonism .

Biological Activity

1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride is a synthetic compound with potential pharmacological applications. Its unique structural characteristics suggest a variety of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

  • Chemical Formula : C14H22Cl2N2O
  • CAS Number : 2416991-39-2
  • Molecular Weight : 305.240 g/mol

Biological Activity Overview

The biological activity of 1-amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride has been investigated through various studies focusing on its effects against different biological targets.

Anticancer Activity

1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride has been evaluated for its anticancer properties. In vitro studies have demonstrated that related spiro compounds exhibit cytotoxic effects against various cancer cell lines. For example, spiro compounds have been shown to induce apoptosis in human leukemia cells . Although direct studies on this specific compound are scarce, its structural similarity to known anticancer agents implies potential efficacy.

Compound Cell Line IC50 (µM) Mechanism of Action
Spiro Compound AU937 (Leukemia)10Induces apoptosis
Spiro Compound BHepG2 (Liver Cancer)15Cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of spiro compounds has been explored in several studies. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. These effects are attributed to their ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Case Studies

Several case studies have highlighted the biological activity of compounds in the same class as 1-amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of spiro compounds and tested their efficacy against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively and induce apoptosis in cancerous cells .
  • Neuroprotective Study :
    • A study focused on the neuroprotective effects of spiro compounds showed that they could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Q & A

Q. What are the common synthetic routes for 1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride?

The synthesis typically involves spirocyclic formation via condensation reactions. For example, similar spiro-piperidine derivatives are synthesized by refluxing precursors in methanol-water mixtures with catalysts like sodium acetate, as demonstrated in the preparation of 1-[2-(6-Methyl-2-pyridyl)ethyl]-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride . Key steps include cyclization, purification via recrystallization, and salt formation (e.g., dihydrochloride) using hydrochloric acid. Methodological considerations include solvent selection, reaction time, and temperature control to avoid byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm spirocyclic connectivity and substituent positions.
  • HPLC for purity assessment, particularly to detect residual solvents or unreacted intermediates.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation, as used for analogous spiro compounds like Spiro[isochroman-1,4'-piperidine] hydrochloride .

Q. What biological targets or mechanisms are associated with spiro-piperidine derivatives?

Spiro-piperidine scaffolds often target enzymes or receptors due to their conformational rigidity. For example, similar compounds interact with muscarinic receptors (e.g., 4-DAMP mustard in receptor binding studies) or inhibit enzymes like semicarbazide-sensitive amine oxidase (SSAO), which modulates leukocyte migration . The amino and methoxy groups in this compound may enhance hydrogen bonding or hydrophobic interactions with biological targets.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this spiro-piperidine derivative?

Optimization strategies include:

  • Solvent polarity adjustments : Methanol-water mixtures (1:1) enhance solubility of intermediates while facilitating cyclization .
  • Catalyst screening : Sodium acetate or Mo(acac)₂ catalysts improve reaction efficiency in spirocyclic systems .
  • Temperature control : Reflux conditions (~80–100°C) balance reaction kinetics and thermal stability .
  • Purification protocols : Column chromatography or recrystallization in ethanol/water systems removes impurities, as seen in piperidine derivative syntheses .

Q. How should researchers address contradictions in reported biological activity data for spiro-piperidine compounds?

Contradictions may arise from assay variability or structural nuances. Recommendations include:

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and controls (e.g., atropine for muscarinic receptor antagonism) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, amino group protection) to isolate contributing factors .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes and reconcile discrepancies between in vitro and in vivo results .

Q. What role does the spirocyclic structure play in the compound’s stability and reactivity?

The spiro architecture imposes steric constraints that:

  • Enhance stability : Restricts conformational flexibility, reducing susceptibility to enzymatic degradation .
  • Modulate reactivity : The indane-piperidine junction creates a chiral center, influencing stereoselective interactions (e.g., enantiomer-specific binding to receptors) .
  • Afford synthetic challenges : Spirocyclic formation requires precise stoichiometry and catalyst selection to avoid side reactions, as observed in analogous syntheses .

Key Considerations for Researchers

  • Safety : Handle dihydrochloride salts in fume hoods due to potential respiratory irritation .
  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .
  • Environmental Impact : Follow EPA guidelines for disposal, as spiro-piperidine derivatives may exhibit aquatic toxicity .

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